molecular formula C17H19NO4 B448527 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B448527
M. Wt: 301.34g/mol
InChI Key: CEVVVIXRBQLFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.2]octane framework, and a methoxyaniline moiety attached via a carbonyl group.

Preparation Methods

The synthesis of 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[222]oct-5-ene-2-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyaniline moiety can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and stability, allowing the compound to fit into specific binding sites and exert its effects through various biochemical pathways .

Comparison with Similar Compounds

3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclic core with the methoxyaniline group, providing distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34g/mol

IUPAC Name

3-[(4-methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

InChI

InChI=1S/C17H19NO4/c1-22-13-8-6-12(7-9-13)18-16(19)14-10-2-4-11(5-3-10)15(14)17(20)21/h2,4,6-11,14-15H,3,5H2,1H3,(H,18,19)(H,20,21)

InChI Key

CEVVVIXRBQLFKB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)C=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)C=C3

Origin of Product

United States

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